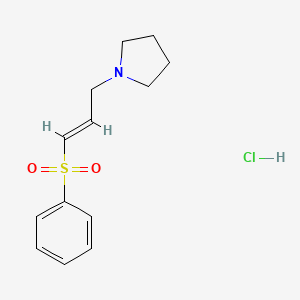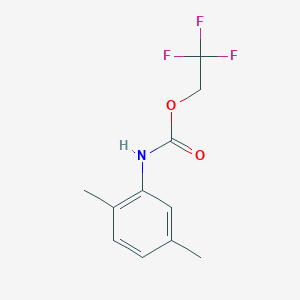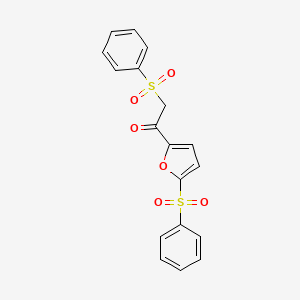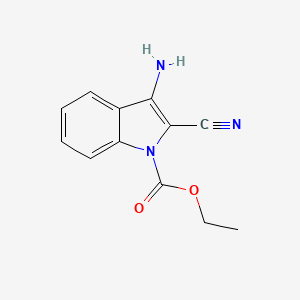
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 3-amino-2-cyano-1H-indole-1-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Another approach involves the reaction of indole-2-carboxylic acid with thionyl chloride followed by treatment with ethanol .
Industrial Production Methods
Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the specific requirements of the compound and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and amino derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-2-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-1H-indole-2-carboxylate
- Ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-amino-2-cyano-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-cyanoindole-1-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)15-9-6-4-3-5-8(9)11(14)10(15)7-13/h3-6H,2,14H2,1H3 |
Clave InChI |
MJIJCGXALFUFMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2=CC=CC=C2C(=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



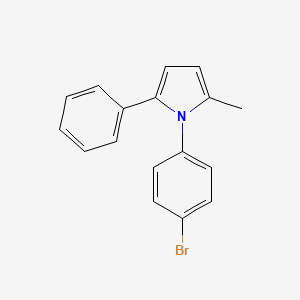
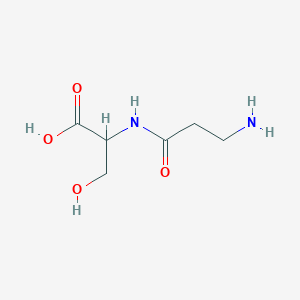

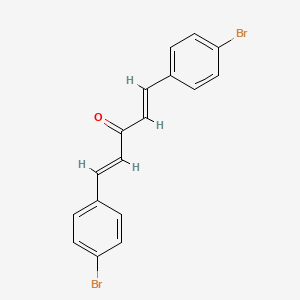
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)




